molecular formula C25H24BrNO4 B12219349 (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3(2H)-one

(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3(2H)-one

Cat. No.: B12219349
M. Wt: 482.4 g/mol
InChI Key: WXVVYZNDIKTCAH-RMORIDSASA-N
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Description

The compound (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic molecule with potential applications in various scientific fields. This compound features a benzofuran core, which is a fused ring system containing both benzene and furan rings. The presence of bromine, hydroxyl, and piperidine groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3(2H)-one typically involves multiple steps:

    Formation of the Benzofuran Core: The initial step involves the synthesis of the benzofuran core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Aldol Condensation: The formation of the (2Z)-methylidene group can be achieved through an aldol condensation reaction between the benzofuran derivative and an appropriate aldehyde.

    Piperidine Substitution:

    Hydroxylation: The hydroxyl group at the 6-position can be introduced through selective hydroxylation reactions using oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the bromine atom or the carbonyl group, leading to the formation of debrominated or reduced derivatives.

    Condensation: The compound can undergo condensation reactions with other carbonyl-containing compounds to form larger, more complex molecules.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Condensation: Aldehydes or ketones in the presence of a base or acid catalyst.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of debrominated or reduced derivatives.

    Substitution: Formation of substituted benzofuran derivatives.

    Condensation: Formation of larger, more complex molecules.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex organic molecules.

    Catalysis: It may be used as a catalyst or catalyst precursor in various organic reactions.

Biology

    Biological Probes: The compound can be used as a probe to study biological processes and interactions.

    Enzyme Inhibition: It may act as an inhibitor for specific enzymes, providing insights into enzyme function and regulation.

Medicine

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific biological pathways.

    Therapeutic Agents: It may exhibit therapeutic properties, such as anti-inflammatory or anticancer activity.

Industry

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Chemical Manufacturing: It may be used as an intermediate in the production of other valuable chemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(5-chloro-1-benzofuran-2-yl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3(2H)-one
  • (2Z)-2-[(5-fluoro-1-benzofuran-2-yl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3(2H)-one
  • (2Z)-2-[(5-iodo-1-benzofuran-2-yl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3(2H)-one

Uniqueness

The uniqueness of (2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3(2H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom, hydroxyl group, and piperidine moiety differentiates it from other similar compounds, potentially leading to unique reactivity and biological activity.

Properties

Molecular Formula

C25H24BrNO4

Molecular Weight

482.4 g/mol

IUPAC Name

(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-7-[(3,5-dimethylpiperidin-1-yl)methyl]-6-hydroxy-1-benzofuran-3-one

InChI

InChI=1S/C25H24BrNO4/c1-14-7-15(2)12-27(11-14)13-20-21(28)5-4-19-24(29)23(31-25(19)20)10-18-9-16-8-17(26)3-6-22(16)30-18/h3-6,8-10,14-15,28H,7,11-13H2,1-2H3/b23-10-

InChI Key

WXVVYZNDIKTCAH-RMORIDSASA-N

Isomeric SMILES

CC1CC(CN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC5=C(O4)C=CC(=C5)Br)/C3=O)O)C

Canonical SMILES

CC1CC(CN(C1)CC2=C(C=CC3=C2OC(=CC4=CC5=C(O4)C=CC(=C5)Br)C3=O)O)C

Origin of Product

United States

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